molecular formula C9H13NO2S B166405 N,N,4-trimethylbenzenesulfonamide CAS No. 599-69-9

N,N,4-trimethylbenzenesulfonamide

Cat. No.: B166405
CAS No.: 599-69-9
M. Wt: 199.27 g/mol
InChI Key: WZKOKGOAHBIPCI-UHFFFAOYSA-N
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Description

N,N,4-trimethylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . It is also known by other names such as p-Toluenesulfonamide, N,N-dimethyl- and N,N-Dimethyl-p-toluenesulfonamide . This compound is characterized by the presence of a benzenesulfonamide group with three methyl substituents, making it a versatile chemical in various applications.

Preparation Methods

The synthesis of N,N,4-trimethylbenzenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with dimethylamine . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

p-Toluenesulfonyl chloride+DimethylamineBenzenesulfonamide, N,N,4-trimethyl-+HCl\text{p-Toluenesulfonyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{HCl} p-Toluenesulfonyl chloride+Dimethylamine→Benzenesulfonamide, N,N,4-trimethyl-+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N,N,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N,N,4-trimethylbenzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

N,N,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKOKGOAHBIPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060520
Record name Benzenesulfonamide, N,N,4-trimethyl-
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-69-9, 20725-56-8
Record name N,N-Dimethyl-p-toluenesulfonamide
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Record name p-Toluenesulfonamide, N,N-dimethyl-, (+)-
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name N,N-DIMETHYL-P-TOLUENESULFONAMIDE
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name N,N-dimethyl-p-toluenesulphonamide
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Record name N,N-Dimethyl-p-toluenesulfonamide
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Synthesis routes and methods

Procedure details

7.00 g of 4-methylbenzenesulfonyl chloride was dissolved in 70 mL of methylene chloride, to which 3.59 g of dimethylamine hydrochloride was added at room temperature and 12.8 mL of triethylamine was added dropwise in an ice bath, and then this solution was stirred for one hour at room temperature. The reaction mixture, to which water was added, was adjusted to pH 3 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out thereof under reduced pressure to yield 6.75 g of N,N,4-trimethylbenzenesulfonamide as white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Dimethyl-p-toluenesulfonamide in Fipronil synthesis, as described in the research?

A1: While the provided research articles [, ] don't directly link N,N-Dimethyl-p-toluenesulfonamide to the synthesis of Fipronil, one paper focuses on the "one-step preparation of Fipronil" []. This suggests that N,N-Dimethyl-p-toluenesulfonamide, synthesized with a yield of 80% [], might act as a crucial intermediate or reagent in an alternative, potentially more efficient, synthesis route for Fipronil. Further research is needed to confirm its exact role.

Q2: The research mentions using Sodium amide in liquid ammonia for condensations with N,N-Dimethyl-p-toluenesulfonamide. What are the implications of this reaction for Fipronil synthesis?

A2: The research highlights the use of Sodium amide in liquid ammonia to enable condensations at the p-methyl group of N,N-Dimethyl-p-toluenesulfonamide []. While the study doesn't explicitly connect this reaction to Fipronil synthesis, it reveals a potential pathway for modifying the N,N-Dimethyl-p-toluenesulfonamide structure. This modification could be crucial in enabling its participation in subsequent reactions during a Fipronil synthesis process. Further investigation is necessary to determine if this specific reaction pathway is applicable and efficient for Fipronil production.

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